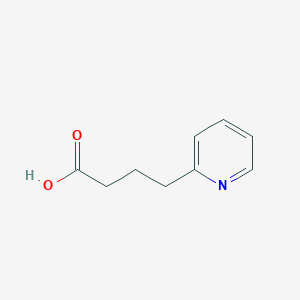

4-(Pyridin-2-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWVYTTVLDALOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548038 | |

| Record name | 4-(Pyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-51-6 | |

| Record name | 4-(Pyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-(Pyridin-2-yl)butanoic acid, a bifunctional molecule incorporating a pyridine ring and a carboxylic acid moiety, represents a versatile building block in modern medicinal chemistry. Its unique structural features—a nucleophilic and basic pyridine nitrogen, a reactive carboxylic acid, and a flexible four-carbon aliphatic chain—make it an attractive component for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role as a linker in targeted protein degradation technologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, reaction setup, and integration into drug discovery workflows.

| Property | Value | Source |

| CAS Number | 102879-51-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Off-white to yellow solid | Commercial supplier data |

| Melting Point | 84-85 °C | [2] |

| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [2] |

| pKa (Predicted) | 4.46 ± 0.10 | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=NC(=C1)CCCC(=O)O | [1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the alkylation of a pyridine derivative followed by hydrolysis. The following protocol describes a representative synthesis starting from 2-picoline.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the alkylation of picoline derivatives.

Materials:

-

2-Picoline

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl 4-bromobutanoate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Deprotonation of 2-Picoline: To the freshly prepared LDA solution, add 2-picoline (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C. The solution will typically turn a deep red or brown color, indicating the formation of the anion. Stir for 1 hour at this temperature.

-

Alkylation: Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the solution of the picoline anion. The reaction is often exothermic, so slow addition is crucial to maintain the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 4-(pyridin-2-yl)butanoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2 M aqueous NaOH. Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 4-5 with 2 M HCl. The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity and Derivatization

This compound possesses two key reactive centers: the carboxylic acid and the pyridine ring.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations, including esterification, amidation, and reduction. Amidation, in particular, is a crucial reaction for its application as a linker, allowing for covalent attachment to amine-containing molecules. This is typically achieved using standard peptide coupling reagents such as HATU, HOBt/EDC, or by conversion to an acyl chloride.

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination. The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

Applications in Drug Discovery: A Versatile Linker for PROTACs

A significant and emerging application of this compound is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is well-suited for its role as a component of the PROTAC linker. The carboxylic acid provides a convenient handle for conjugation to a ligand for the target protein, while the pyridine ring can be incorporated into the linker backbone to modulate physicochemical properties such as solubility and cell permeability. The four-carbon chain offers flexibility, which is often critical for allowing the two ends of the PROTAC to bind effectively to their respective protein targets.

Conceptual Diagram of this compound in a PROTAC

Caption: Conceptual use of this compound as a linker in a PROTAC.

Analytical Methods

Spectroscopic Data

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 165. Key fragments include ions at m/z = 120 and 106, corresponding to fragmentation of the butanoic acid side chain.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons between 7.0 and 8.5 ppm. The methylene protons of the butanoic acid chain would appear as multiplets between approximately 1.8 and 2.9 ppm. The carboxylic acid proton would be a broad singlet, typically above 10 ppm.

-

¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the five distinct pyridine carbons in the aromatic region (120-160 ppm). The carbonyl carbon of the carboxylic acid would be observed downfield (around 175-180 ppm), with the aliphatic carbons appearing upfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretch for the carbonyl group would be present around 1700-1725 cm⁻¹. C-H stretching and aromatic C=C and C=N stretching vibrations would also be observed.

Protocol: Purity Determination by HPLC-MS

Objective: To determine the purity of a sample of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation:

-

HPLC system with a UV detector

-

Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a working concentration of 10 µg/mL.

-

HPLC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

UV Detection: 254 nm

-

-

MS Conditions:

-

Ionization Mode: ESI positive

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Data Analysis: Integrate the peak area of the main component in the UV chromatogram to determine its purity. Confirm the identity of the peak by extracting the ion chromatogram for m/z = 166.2 (M+H)⁺.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a readily accessible tool for the construction of complex molecules. While its full potential continues to be explored, its application as a linker in the rapidly advancing field of targeted protein degradation highlights its significance for the future of drug discovery. This guide provides a foundational understanding of its properties and utility for researchers and scientists in the field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172–179. [Link]

-

ResearchGate. Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]

-

ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. [Link]

-

Scott, P. J. H., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(10), 1596-1615. [Link]

-

Li, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4039-4053. [Link]

Sources

An In-Depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid (CAS: 102879-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-2-yl)butanoic acid, a pyridine-substituted fatty acid, represents a versatile chemical scaffold with significant, yet largely untapped, potential in medicinal chemistry and drug discovery. Its structural resemblance to known pharmacologically active agents, particularly as a potential modulator of γ-aminobutyric acid (GABA) receptors and histone deacetylases (HDACs), positions it as a compelling candidate for further investigation. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed synthetic and purification methodologies, in-depth analytical characterization, and a discussion of its prospective biological activities and applications based on the established pharmacology of its structural analogs.

Introduction: The Scientific Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When coupled with a butanoic acid chain, the resulting molecule, this compound, presents several intriguing possibilities for therapeutic intervention. The butanoic acid moiety is isosteric with the neurotransmitter GABA, suggesting potential interactions with GABA receptors, which are critical targets in the treatment of anxiety, epilepsy, and other neurological disorders[1][2]. Furthermore, butanoic acid and its derivatives are known inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in the epigenetic regulation of gene expression and a validated target in oncology[3][4]. This dual potential makes this compound a molecule of significant interest for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 102879-51-6 | [5] |

| Molecular Formula | C₉H₁₁NO₂ | [6] |

| Molecular Weight | 165.19 g/mol | [6] |

| Melting Point | 84-85 °C | [5] |

| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [5] |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.46 ± 0.10 | [5] |

| IUPAC Name | This compound | [6] |

Synthesis and Purification: A Proposed Methodology

Synthetic Strategy: Nucleophilic Acylation of 2-Lithiopyridine

The proposed synthesis involves the generation of 2-lithiopyridine from 2-bromopyridine, followed by its reaction with a suitable four-carbon electrophile, such as γ-butyrolactone. This approach offers a direct and convergent route to the target molecule.

Detailed Experimental Protocol

Materials:

-

2-Bromopyridine

-

n-Butyllithium (2.5 M in hexanes)

-

γ-Butyrolactone

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Generation of 2-Lithiopyridine: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromopyridine (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Nucleophilic Acylation: To the solution of 2-lithiopyridine, add γ-butyrolactone (1.1 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Aqueous Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with water. Acidify the mixture to a pH of approximately 2 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.

Solvent System Selection: A mixed solvent system of ethyl acetate and hexanes is proposed. The rationale is that the polar pyridine and carboxylic acid moieties will ensure solubility in the moderately polar ethyl acetate, while the nonpolar hexanes will serve as an anti-solvent to induce crystallization upon cooling.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot filtration.

-

To the hot solution, add hexanes dropwise until a slight turbidity persists.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (Pyridine) | 8.55 | d | 4.5 |

| H-4' (Pyridine) | 7.65 | td | 7.7, 1.8 |

| H-3' (Pyridine) | 7.15 | d | 7.8 |

| H-5' (Pyridine) | 7.10 | dd | 7.5, 4.8 |

| H-4 (CH₂) | 2.90 | t | 7.5 |

| H-2 (CH₂) | 2.45 | t | 7.4 |

| H-3 (CH₂) | 2.10 | p | 7.5 |

| COOH | 11-12 | br s | - |

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~179 |

| C-2' (Pyridine) | ~160 |

| C-6' (Pyridine) | ~149 |

| C-4' (Pyridine) | ~136 |

| C-3' (Pyridine) | ~123 |

| C-5' (Pyridine) | ~121 |

| C-4 (CH₂) | ~38 |

| C-2 (CH₂) | ~33 |

| C-3 (CH₂) | ~25 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely be dominated by cleavages characteristic of carboxylic acids and alkyl-substituted pyridines.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 165

-

Loss of H₂O: [M - 18]⁺, m/z = 147

-

Loss of COOH: [M - 45]⁺, m/z = 120

-

McLafferty Rearrangement: A prominent peak at m/z = 93, corresponding to the pyridin-2-ylmethylene radical cation.

-

Pyridine Ring Fragments: Peaks corresponding to the pyridine ring and its fragments (e.g., m/z = 78).

Potential Biological Activities and Applications in Drug Discovery

The structural features of this compound suggest its potential as a modulator of key biological targets, opening avenues for its application in drug discovery.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established inhibitor of HDACs[3][4]. HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several approved for the treatment of hematological malignancies. The mechanism of action involves the hyperacetylation of histone proteins, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.

The pyridine moiety in this compound could potentially enhance its binding to the zinc-containing active site of HDAC enzymes, offering improved potency and selectivity compared to simple butyrate.

GABA Receptor Modulation

As a structural analog of GABA, this compound may act as an agonist or antagonist at GABA receptors[1][2]. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating a range of neurological and psychiatric disorders.

Further research, including binding assays and electrophysiological studies, is warranted to elucidate the precise nature of the interaction of this compound with GABA receptors and to determine its potential as a novel therapeutic agent for neurological disorders.

Conclusion and Future Directions

This compound is a chemically tractable molecule with significant potential for applications in drug discovery. Its structural similarity to known HDAC inhibitors and GABA analogs provides a strong rationale for its further investigation. The proposed synthetic and purification protocols offer a clear path to obtaining this compound in high purity for biological evaluation. Future research should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and in-depth pharmacological profiling to explore its potential as an anti-cancer agent or a modulator of the central nervous system. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.

References

-

A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. (2009). Journal of the Brazilian Chemical Society, 21(5), 777-781. [Link]

-

Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Butanoic acid, 4-oxo-4-[(4-pyridinylmethyl)[2-(1-pyrrolidinylsulfonyl)ethyl]amino]-. (n.d.). SpectraBase. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). (n.d.). Human Metabolome Database. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

-

GABA analogue. (n.d.). Wikipedia. [Link]

-

Action of analogues on γ-aminobutyric acid recognition sites in rat brain. (1982). Journal of Neurochemistry, 39(4), 998-1000. [Link]

-

Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles Chemistry and Biochemistry. [Link]

-

Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. (1999). Chemical Research in Toxicology, 12(2), 172-9. [Link]

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2019). Molecules, 24(23), 4275. [Link]

-

Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. (2000). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 125(2), 215-221. [Link]

-

Butyric Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

Cyclic GABA-GABOB analogues. IV. Activity on learning and memory. (1985). Il Farmaco; edizione scientifica, 40(5), 314-23. [Link]

-

Inhibition of histone deacetylase activity by butyrate. (2003). The Journal of Nutrition, 133(7 Suppl), 2485S-2493S. [Link]

-

Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid. (1982). Journal of Neurochemistry, 39(4), 998-1000. [Link]

-

Butyrate Histone Deacetylase Inhibitors. (2013). Epigenetic Aspects of Chronic Diseases, 183-197. [Link]

-

13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts... (n.d.). Doc Brown's Chemistry. [Link]

-

13C NMR Metabolomics: Applications at Natural Abundance. (2015). Analytical Chemistry, 87(1), 543-550. [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2003). Molecules, 8(3), 322-332. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2020). ChemMedChem, 15(15), 1435-1451. [Link]

-

Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2013). The Scientific World Journal. [Link]

-

butanoic acid, 4-[[(5-bromo-3-pyridinyl)carbonyl]amino]-. (n.d.). SpectraBase. [Link]

-

4-(pyridin-4-yl)butanoic acid. (n.d.). SpectraBase. [Link]

-

Target ID - Therapeutic Target Database. (n.d.). Therapeutic Target Database. [Link]

-

Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Molbank, 2021(1), M1179. [Link]

-

mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH... (n.d.). Doc Brown's Chemistry. [Link]

-

The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. (2025). ResearchGate. [Link]

-

4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride. (n.d.). PubChemLite. [Link]

Sources

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. Action of analogues on ?-aminobutyric acid recognition sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 102879-51-6 [m.chemicalbook.com]

- 6. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)butanoic Acid

Foreword: The Significance of 4-(Pyridin-2-yl)butanoic Acid

This compound is a heterocyclic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to a butanoic acid chain, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering researchers and drug development professionals a detailed and practical resource for its synthesis in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a target molecule is paramount for its successful synthesis, purification, and characterization.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 102879-51-6 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 84-85 °C | [2] |

| Boiling Point | 303.7±17.0 °C (Predicted) | [2] |

| pKa | 4.46±0.10 (Predicted) | [2] |

Strategic Approaches to Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular strategy will often depend on the availability of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory. This guide will detail three of the most logical and established approaches:

-

Malonic Ester Synthesis: A classic and reliable method for the formation of carboxylic acids.

-

Michael Addition of 2-Picoline to an Acrylate Ester: A convergent approach that efficiently constructs the carbon skeleton.

-

Hydrolysis of Ethyl 4-(pyridin-2-yl)butanoate: A straightforward final step, provided the precursor ester is accessible.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids.[3][4][5][6][7] This pathway involves the alkylation of diethyl malonate with a suitable pyridylethyl halide, followed by hydrolysis and decarboxylation.

Causality of Experimental Choices

The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for their facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. This enolate is an excellent nucleophile that can readily undergo an S(_N)2 reaction with an electrophile, in this case, 2-(2-chloroethyl)pyridine or 2-(2-bromoethyl)pyridine. The subsequent hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by heating, promotes decarboxylation to yield the desired monosubstituted butanoic acid.

Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

-

To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, add 2-(2-chloroethyl)pyridine (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-(pyridin-2-yl)ethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude diethyl 2-(2-(pyridin-2-yl)ethyl)malonate, add an excess of a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the esters.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

-

Heat the acidified solution to reflux for an additional 2-4 hours to effect decarboxylation. Carbon dioxide evolution should be observed.

-

Cool the solution and adjust the pH to the isoelectric point of the amino acid (around pH 4-5) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Method 2: Michael Addition of 2-Picoline to an Acrylate Ester

The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a powerful C-C bond-forming reaction.[8][9][10][11] In this approach, 2-picoline is deprotonated to form a nucleophilic carbanion that adds to an acrylate ester.

Causality of Experimental Choices

The methyl group of 2-picoline is weakly acidic and can be deprotonated by a strong base, such as sodium amide or lithium diisopropylamide (LDA), to generate the 2-picolyl anion. This anion then acts as a Michael donor, attacking the β-carbon of an acrylate ester (the Michael acceptor). The resulting enolate is subsequently protonated during workup. The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol

Step 1: Michael Addition

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this LDA solution, add 2-picoline (1.0 eq) dropwise, maintaining the temperature at -78 °C.

-

After stirring for 30 minutes, add ethyl acrylate (1.0 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude ethyl 4-(pyridin-2-yl)butanoate.

Step 2: Ester Hydrolysis

-

Dissolve the crude ethyl 4-(pyridin-2-yl)butanoate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.[12][13][14]

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of 4-5.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.

Method 3: Hydrolysis of Ethyl 4-(pyridin-2-yl)butanoate

This method is the final step of the Michael addition route but is also a viable standalone procedure if ethyl 4-(pyridin-2-yl)butanoate is commercially available or has been synthesized via an alternative route.

Causality of Experimental Choices

Ester hydrolysis can be catalyzed by either acid or base.[12][13][14] Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion. The resulting carboxylate salt is then protonated in a separate acidification step to yield the free carboxylic acid.

Experimental Protocol

-

In a round-bottom flask, dissolve ethyl 4-(pyridin-2-yl)butanoate (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

-

After completion, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester or other neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 6M hydrochloric acid. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain pure this compound.

Purification and Characterization

The crude product from any of the above syntheses can be purified by recrystallization. A suitable solvent system should be determined empirically, but mixtures of ethanol/water or ethyl acetate/hexanes are good starting points. The purity of the final product should be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This guide has outlined three robust synthetic strategies for the preparation of this compound. The malonic ester synthesis offers a classic and reliable approach, while the Michael addition provides a more convergent pathway. The simple hydrolysis of the corresponding ethyl ester is a straightforward final step. The choice of method will be dictated by the specific needs and resources of the research laboratory. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

-

ResearchGate. Synthetic route to pyridin-4-ylphosphonic acid ?. [Link]

-

IV SEMMESTER. IV SEMMESTER. [Link]

-

ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]

-

Organic Syntheses. Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis. [Link][4]

-

Chemistry LibreTexts. 11.9: Hydrolysis of Esters. [Link][13]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link][5]

-

MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

-

National Institutes of Health. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link][8]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link][6]

-

Online Chemistry notes. Malonic ester synthesis (of carboxylic acids):. [Link][7]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link][14]

-

National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link][9]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link][10]

-

RACO. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link][11]

-

Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Malonic Ester Synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 8. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. raco.cat [raco.cat]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Introduction: A Versatile Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(Pyridin-2-yl)butanoic Acid

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and burgeoning applications, offering field-proven insights for researchers and scientists.

This compound is a bifunctional molecule incorporating a pyridine ring, a privileged scaffold in medicinal chemistry, and a butanoic acid chain. This unique combination of a basic aromatic heterocycle and an acidic aliphatic tail imparts a desirable pharmacokinetic profile, making it a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its structure allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the quest for novel drug candidates.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 102879-51-6 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 84-85 °C | [2][3] |

| Boiling Point (Predicted) | 303.7±17.0 °C | [2][3] |

| Density (Predicted) | 1.154±0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 4.46±0.10 | [2] |

Structural Elucidation

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a butanoic acid moiety. The flexible four-carbon chain allows the carboxylic acid group to adopt various conformations relative to the rigid pyridine ring. This conformational flexibility can be crucial for its interaction with biological targets.

Below is a diagram illustrating the logical connectivity of the atoms in this compound.

Synthesis and Characterization

The synthesis of this compound and its analogs is of great interest to synthetic chemists. While a specific, detailed synthesis protocol for the parent compound is not extensively documented in publicly available literature, a general and reliable method can be inferred from the synthesis of similar structures.

General Synthetic Approach

A common strategy for synthesizing derivatives of this compound involves the reaction of a pyridine derivative with a suitable four-carbon synthon. For instance, a related compound, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, is synthesized through the acylation of 2-aminopyridine with succinic anhydride[4]. This suggests a plausible retro-synthetic analysis for this compound, which could involve the alkylation of a 2-pyridyl anion equivalent with a γ-butyrolactone derivative or a related electrophile.

A generalized workflow for the synthesis and purification is presented below.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.[5] The expected spectroscopic data are based on the analysis of its constituent functional groups: the pyridine ring and the carboxylic acid.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the range of 7.0-8.5 ppm. The aliphatic protons of the butanoic acid chain would appear more upfield, with the methylene group adjacent to the pyridine ring being the most deshielded of the aliphatic protons. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield, above 10 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm) and the aromatic carbons of the pyridine ring (around 120-150 ppm). The aliphatic carbons will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group will be observed around 1700 cm⁻¹.[6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group.[5]

Applications in Drug Discovery and Development

While this compound itself may not be a final drug product, it serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas.

Role as a Synthetic Intermediate

The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. The pyridine nitrogen can be quaternized or oxidized, and the pyridine ring itself can undergo electrophilic or nucleophilic substitution, allowing for the generation of a diverse library of compounds for biological screening.

Analogues with Biological Activity

Numerous analogues of this compound have been synthesized and evaluated for their therapeutic potential. For example, derivatives where the butanoic acid chain is modified or where the pyridine ring is further substituted have shown promise in various disease models. The presence of the pyridine ring can facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions.

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic utility. Its straightforward, yet versatile, structure makes it an attractive starting point for the development of new chemical entities. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the continued exploration of its use in the synthesis of novel bioactive molecules is expected to yield new therapeutic agents with improved efficacy and safety profiles. The foundational understanding of its molecular structure and properties, as outlined in this guide, is paramount to unlocking its full potential in the field of drug discovery.

References

-

PubChem. This compound | C9H11NO2 | CID 13737171. [Link]

-

PubChem. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437. [Link]

-

PubChem. 4-(3-pyridin-4-yl-4H-pyrimidin-4-yl)butanoic acid. [Link]

-

PubChem. 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679. [Link]

-

MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

-

ChemUniverse. Request A Quote - this compound. [Link]

-

ChemBK. 4-(pyridin-3-yl)butanoic acid. [Link]

-

PubMed. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. [Link]

-

NMPPDB. Butanoic acid. [Link]

-

BMRB. bmse000402 Butyric Acid. [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]

- 3. This compound | 102879-51-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: 4-(Pyridin-2-yl)butanoic Acid

A Comprehensive Overview for Chemical Researchers and Pharmaceutical Scientists

Abstract

This technical guide provides an in-depth examination of 4-(Pyridin-2-yl)butanoic acid, a heterocyclic carboxylic acid derivative with significant utility in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a validated synthetic protocol, discuss its analytical characterization, and survey its applications as a versatile building block in drug development and chemical research. This document is intended to serve as a comprehensive resource for scientists and researchers engaged in work involving this compound.

Introduction and Nomenclature

This compound is a bifunctional organic molecule characterized by a pyridine ring linked via a four-carbon aliphatic chain to a carboxylic acid moiety. This unique structure, combining a basic aromatic heterocycle with an acidic functional group, imparts amphoteric properties and makes it a valuable synthon for creating more complex molecular architectures. Its ability to act as a linker or a pharmacophoric element has led to its incorporation into a variety of compounds with potential therapeutic applications.[1]

1.1 IUPAC Name and Chemical Identifiers

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

-

IUPAC Name: 4-pyridin-2-ylbutanoic acid[2]

-

PubChem CID: 13737171[2]

-

Canonical SMILES: C1=CC=NC(=C1)CCCC(=O)O[2]

-

InChIKey: HUWVYTTVLDALOP-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. The data presented below are compiled from predictive models and experimental sources.

| Property | Value | Source |

| Melting Point | 84-85 °C | [3] |

| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [3] |

| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.46 ± 0.10 | [3] |

| Storage Temperature | 2-8 °C (under inert gas) | [3] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the catalytic hydrogenation of a precursor, such as γ-(4-pyridyl)butyric acid hydrochloride. This method is advantageous due to its high yield and purity of the final product.

3.1 Representative Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of a related compound, 4-(Piperidin-4-yl)butanoic acid hydrochloride, from γ-(4-pyridyl)butyric acid hydrochloride, illustrating a common synthetic strategy involving the modification of the pyridine ring.[6]

Rationale: Catalytic hydrogenation is a powerful technique for the reduction of aromatic rings. The use of a rhodium on carbon (Rh/C) catalyst is effective for the saturation of the pyridine ring under moderate temperature and pressure, providing a high-yield pathway to the corresponding piperidine derivative.[6]

Step-by-Step Methodology:

-

Reactor Charging: A suitable pressure reactor is charged with 13.5 g (0.067 mol) of γ-(4-pyridyl)butyric acid hydrochloride (purity ≥99%).[6]

-

Solvent and Catalyst Addition: 27.0 g of deionized water is added as the solvent, followed by 0.67 g of 5% Rhodium on Carbon (Rh/C) catalyst.[6]

-

Reaction Conditions: The reactor is sealed, purged with hydrogen gas, and pressurized. The reaction mixture is heated to 60°C with vigorous stirring.[6]

-

Monitoring and Completion: The reaction is allowed to proceed for 8 hours, with the progress monitored by hydrogen uptake or periodic sampling and analysis (e.g., TLC or LC-MS).[6]

-

Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the Rh/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford the purified product, in this case, γ-(4-piperidyl)butyric acid hydrochloride, with a reported yield of 97%.[6]

3.2 Synthesis Workflow Diagram

Caption: Catalytic hydrogenation workflow for pyridine ring saturation.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and assessing its purity.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

A typical analytical workflow would involve dissolving the sample in a suitable solvent, followed by analysis using these techniques to generate a comprehensive characterization profile that validates the product's structure and purity.

Applications in Research and Drug Development

The structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

5.1 Intermediate in Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its dual functionality allows for sequential or orthogonal chemical modifications. For example, the carboxylic acid can be converted to an ester or amide, while the pyridine ring can undergo N-alkylation or substitution reactions. These transformations are fundamental in building diverse chemical libraries for high-throughput screening.

5.2 Linker Molecule in Bioconjugation: Derivatives of this compound are used as crosslinking agents. For instance, N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a well-known reagent used to link molecules containing primary amines to molecules with sulfhydryl groups, a common strategy in creating antibody-drug conjugates (ADCs) or attaching probes to proteins.[9]

5.3 Role in Metabolomics and Biomarker Discovery: Structurally related compounds, such as 4-oxo-4-(3-pyridyl)butanoic acid, are known metabolites of nicotine and tobacco-specific nitrosamines.[7][8][10] The study and synthesis of these butanoic acid derivatives are critical for developing analytical methods to quantify biomarkers of tobacco exposure and to understand the metabolic pathways of carcinogens.[7][8]

Safety and Handling

While specific toxicological data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like butyric acid, appropriate personal protective equipment (PPE) is mandatory.

-

Personal Protective Equipment: Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][13] Avoid contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][13] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor and building block in medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and dual functionality provide a robust platform for the development of novel molecules with targeted properties. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to support and facilitate the work of researchers in the field.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13737171, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67330401, (2S)-2-amino-4-(pyridin-2-ylamino)butanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54291409, 4-(3-pyridin-4-yl-4H-pyrimidin-4-yl)butanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24694495, 4-(Pyridin-4-ylamino)butanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11551591, N-Succinimidyl 4-(2-pyridyldithio)butanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159625, 4-Pyridinebutanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86811679, 4-(Pyridin-3-yl)butanoic acid hydrochloride. Retrieved from [Link]

-

Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(3), 172-179. Retrieved from [Link]

-

Stepanov, I., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers. Chemical Research in Toxicology, 27(7), 1215-1223. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66942, 4-Oxo-4-(pyridin-3-yl)butanoate. Retrieved from [Link]

-

Kumar, R., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of 4-Oxo-4-pyridin-3-YL-butyric acid. Retrieved from [Link]

-

MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Retrieved from [Link]

-

Tiekink, E. R. T. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. Retrieved from [Link]

-

Plazas-Tuttle, J., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Journal of Exposure Science & Environmental Epidemiology, 33(5), 785-796. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 102879-51-6 [m.chemicalbook.com]

- 4. This compound | 102879-51-6 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Succinimidyl 4-(2-pyridyldithio)butanoate | C13H14N2O4S2 | CID 11551591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. itwreagents.com [itwreagents.com]

biological activity of 4-(Pyridin-2-yl)butanoic acid

An In-Depth Technical Guide to the Biological Activity of 4-(Pyridin-2-yl)butanoic Acid

Abstract

This technical guide provides a comprehensive exploration of the known and potential biological activities of this compound and its structural analogues. While direct research on this specific molecule is nascent, its core structure—a pyridine ring linked to a butanoic acid chain—is a privileged scaffold in medicinal chemistry. Drawing from extensive literature on related compounds, this document synthesizes the potential of this compound as a modulator of key biological pathways. We will delve into its hypothesized role as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), a critical enzyme in neurotransmitter metabolism. Furthermore, we will examine the well-documented anticancer, anti-inflammatory, and antimicrobial properties of its derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, field-proven experimental protocols to investigate these potential activities.

Introduction: The Pyridinylalkanoic Acid Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous approved drugs and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and act as a bioisosteric replacement for a phenyl group makes it a valuable component in drug design. When coupled with an alkanoic acid chain, as in this compound, the resulting molecule possesses both a lipophilic aromatic system and a hydrophilic carboxylic acid group. This combination of properties can facilitate interactions with biological targets such as enzymes and receptors. While this compound itself is not extensively studied, its derivatives have shown significant promise across various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] This guide will therefore focus on the most promising, mechanistically plausible activities for this compound, beginning with its potential role in neurobiology.

Potential as a GABA Aminotransferase (GABA-T) Inhibitor

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is striking. This structural analogy strongly suggests that it may interact with enzymes involved in the GABAergic pathway. One of the most critical of these is GABA aminotransferase (GABA-T), the enzyme responsible for the degradation of GABA.[5][6]

The Scientific Rationale: Targeting GABA-T

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[6] By inhibiting GABA-T, the concentration of GABA in the synaptic cleft and surrounding glial cells is increased, enhancing inhibitory neurotransmission.[5] This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[6] Furthermore, enhancing GABAergic tone is being explored for the treatment of neuropathic pain and addiction.[6][7]

The core hypothesis is that this compound can act as a substrate analogue, binding to the active site of GABA-T and preventing the breakdown of endogenous GABA.

Diagram 1: The Role of GABA-T in the GABAergic Synapse

Caption: Role of GABA-T in GABA metabolism and hypothesized inhibition.

Experimental Protocol: In Vitro GABA-T Inhibition Assay

This protocol describes a robust, spectrophotometric assay to determine the inhibitory potential of this compound against GABA-T.

Causality of Experimental Choices:

-

Coupled Enzyme System: The direct activity of GABA-T does not produce a chromogenic product. Therefore, its activity is measured indirectly. The production of glutamate from the GABA-T reaction is coupled to the activity of glutamate dehydrogenase (GDH), which reduces NADP+ to NADPH.[8] The increase in NADPH can be monitored spectrophotometrically at 340 nm, providing a direct and quantitative measure of GABA-T activity.[9]

-

Self-Validation: The protocol includes multiple controls to ensure the validity of the results. A "no inhibitor" control establishes the baseline enzyme activity (100% activity). A "no enzyme" control accounts for any non-enzymatic reaction or background signal. A positive control (e.g., Vigabatrin) validates the assay's ability to detect known inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Pyrophosphate buffer (pH 8.6) containing 1 mM 2-mercaptoethanol.

-

Enzyme Solution: Prepare a working solution of recombinant human GABA-T in Assay Buffer. The final concentration should be optimized, but a starting point is ~2.5 µg/mL.[8]

-

Substrate Solution: Prepare a solution in Assay Buffer containing 20 mM GABA and 10 mM α-ketoglutarate.

-

Coupling System Solution: Prepare a solution in Assay Buffer containing 5 mM NADP+, and 1 U/mL Glutamate Dehydrogenase (GDH).

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create serial dilutions to test a range of concentrations (e.g., 1 µM to 1 mM).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

50 µL of Assay Buffer.

-

10 µL of the Test Compound dilution (or solvent for control wells).

-

20 µL of the Enzyme Solution.

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the Substrate Solution and 20 µL of the Coupling System Solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every minute for 30-60 minutes (kinetic read).

-

Calculate the rate of reaction (Vo) for each well from the linear portion of the absorbance vs. time curve.

-

Normalize the activity of the test wells to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Diagram 2: Workflow for GABA-T Inhibition Assay

Caption: Experimental workflow for the in vitro GABA-T inhibition assay.

Broad-Spectrum Biological Activities of Derivatives

Derivatives of the pyridinylbutanoic acid scaffold have demonstrated a remarkable diversity of biological effects. This suggests that this compound is a valuable starting point for chemical synthesis campaigns targeting various diseases.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyridine derivatives.[2][10][11] Specifically, derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have been shown to induce apoptosis in cancer cell lines.[3] A novel pyridine derivative, H42, was found to inhibit ovarian cancer cell proliferation with IC50 values in the low micromolar range (0.87 µM for SKOV3 cells).[12] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs).[12]

Anti-inflammatory and Analgesic Properties

Pyridine derivatives are also well-represented in the literature as anti-inflammatory and analgesic agents.[1][13][14] The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase are heme-dependent.[14] A comparative study of pyridine and pyrimidine derivatives identified compounds that significantly inhibited nitric oxide (NO) production in LPS-stimulated macrophages, with IC50 values ranging from 76.6 to 96.8 µM.[15]

Antimicrobial and Antifungal Activity

Heterocyclic compounds derived from butanoic acid scaffolds have demonstrated antimicrobial and antifungal properties.[3] For example, new pyridine-based chalcones and pyrazolines have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[16]

Table 1: Summary of Biological Activities of Related Pyridine and Butanoic Acid Derivatives

| Compound Class | Biological Activity | Target/Model | Quantitative Data (IC50/MIC) | Reference |

| Pyridine-urea derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50: 0.22 - 7.03 µM | [10] |

| Pyridine derivative H42 | Anticancer | SKOV3 (Ovarian Cancer) | IC50: 0.87 µM | [12] |

| Pyridine derivatives | Anti-inflammatory | RAW 264.7 Macrophages (NO inhibition) | IC50: 76.6 - 96.8 µM | [15] |

| Pyridine-based chalcone | Antibacterial | MRSA | MIC: 2 µg/mL | [16] |

| 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives | Anticancer | Cancer cell lines | Apoptosis induction noted | [3] |

| 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives | Anti-inflammatory | Animal models | Significant activity noted | [3] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

To evaluate the anticancer potential of this compound, the MTT assay is a foundational and reliable method.[17]

Causality of Experimental Choices:

-

Principle: This colorimetric assay measures the metabolic activity of cells.[3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.

-

Self-Validation: The assay includes a vehicle control (cells treated with solvent only) to establish 100% viability and a "no cell" control for background absorbance. A positive control (e.g., Doxorubicin) confirms the sensitivity of the cell line to cytotoxic agents.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, SKOV3) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include vehicle control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[3]

-

Incubate the plate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Measurement:

-

After incubation, carefully remove the MTT-containing medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the purple formazan crystals.[18]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Diagram 3: Workflow for MTT Cell Viability Assay

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. ijsdr.org [ijsdr.org]

- 5. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. malariaworld.org [malariaworld.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT (Assay protocol [protocols.io]

An In-Depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid: A Versatile Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of structures, heterocyclic compounds, particularly those incorporating a pyridine nucleus, have consistently demonstrated significant pharmacological potential. 4-(Pyridin-2-yl)butanoic acid emerges as a molecule of considerable interest, embodying a simple yet elegant fusion of a pyridine "head" group and a butanoic acid "tail." This unique architecture positions it as a valuable building block and a key intermediate in the synthesis of complex, biologically active molecules. Its structural components are reminiscent of the classic pharmacophore for histone deacetylase (HDAC) inhibitors, making it a focal point for research in oncology and beyond. This guide provides an in-depth review of its chemical properties, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. The molecule consists of a pyridine ring linked at the 2-position to a four-carbon aliphatic chain terminating in a carboxylic acid. This structure imparts a combination of aromaticity, basicity (from the pyridine nitrogen), and acidity (from the carboxyl group), influencing its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 102879-51-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Melting Point | 84-85 °C | [1] |